2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate
Description
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate (CAS 516480-79-8) is a small-molecule inhibitor of checkpoint kinase 2 (CHK2), a key regulator of DNA damage response and metabolic stress pathways. It is commercially available under the product code C3742 from Sigma-Aldrich, with ≥98% purity (HPLC) and a molecular weight of 363.80 g/mol (anhydrous basis) . The compound specifically inhibits CHK2 phosphorylation at Thr68, a critical activation site, and is widely used in studies exploring CHK2's role in autophagy, cancer biology (e.g., diffuse large B-cell lymphoma), and cellular homeostasis under metabolic stress . Its benzimidazole core, substituted with a 4-chlorophenoxy group, contributes to its kinase selectivity and binding affinity .
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide;hydrate |
InChI |
InChI=1S/C20H14ClN3O2.H2O/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20;/h1-11H,(H2,22,25)(H,23,24);1H2 |
InChI Key |
BIMOMKOVJFNQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl.O |
Origin of Product |
United States |
Preparation Methods
General Benzimidazole Core Synthesis
The benzimidazole nucleus is commonly synthesized via the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. This approach is well-documented and forms the basis for further functionalization.
A typical method involves reacting o-phenylenediamine with substituted aromatic aldehydes in the presence of mild catalysts such as nano-SnCl4/SiO2 or acidic conditions, yielding 2-substituted benzimidazoles in moderate to good yields (53–82%).
For example, condensation of o-phenylenediamine with 4-(4-chlorophenoxy)benzaldehyde would provide the 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole intermediate.
Introduction of the Carboxamide Group at Position 5
The carboxamide group at the 5-position of the benzimidazole ring can be introduced via several strategies:
Direct functionalization of the benzimidazole ring : The 5-position can be selectively functionalized by nitration followed by reduction and subsequent conversion to carboxamide through amide coupling reactions.
Use of substituted diamine precursors : Starting from 4-aminobenzoic acid derivatives or their equivalents allows incorporation of the carboxamide group during ring closure.
Literature reports the synthesis of benzimidazole-5-carboxamides by reacting 2-aminobenzimidazole derivatives with chloroacetyl chloride to form chloroacetamides, which can then be converted to carboxamide derivatives.
Another route involves the condensation of 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxylic acid with ammonia or ammonium salts to yield the corresponding carboxamide hydrate.
Hydrate Formation
The hydrate form is typically obtained by crystallization from aqueous or mixed solvent systems, which incorporate water molecules into the crystal lattice, stabilizing the compound.
Alkylation and Substituent Modifications
Alkylation at the benzimidazole nitrogen (N-1) can be performed using alkyl halides or dimethyl carbonate in the presence of bases such as potassium carbonate in solvents like dimethyl sulfoxide (DMSO) under reflux or room temperature conditions.
These reactions typically yield N-alkylated benzimidazole derivatives with yields ranging from 50% to over 90%, depending on the alkylating agent and reaction time (see Table 1).
Representative Synthetic Route for 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide Hydrate
Step 1: Synthesis of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole
Condense o-phenylenediamine with 4-(4-chlorophenoxy)benzaldehyde in the presence of a mild acid catalyst or nano-SnCl4/SiO2 under reflux.
Reaction time: 12–24 hours.
Purification: recrystallization from ethanol.
Expected yield: 60–80%.
Step 2: Introduction of Carboxamide Group at 5-Position
Nitrate the benzimidazole derivative at the 5-position using a nitrating agent (e.g., HNO3/H2SO4).
Reduce the nitro group to amine via catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl).
Convert the amine to carboxamide by reaction with chloroacetyl chloride to form chloroacetamide intermediate, followed by ammonolysis to yield the carboxamide.
Alternatively, direct amidation of 5-carboxylic acid derivative with ammonia or ammonium hydroxide.
Purification by recrystallization.
Step 3: Hydrate Formation
- Crystallize the purified compound from aqueous ethanol or water to obtain the hydrate form.
Data Table: Summary of Reaction Conditions and Yields for Benzimidazole Derivatives Alkylation (Adapted from)
| Entry | Compound | Substituent (R) | Alkylating Agent | Yield (%) | Reaction Time (h) | Temperature |
|---|---|---|---|---|---|---|
| 1 | 1a | H | Methyl (CH3) | 83 | 12 | 140 °C reflux |
| 2 | 1b | H | Ethyl (C2H5) | 50 | 5 | Ice bath |
| 3 | 1c | H | n-Propyl (C3H7) | 91 | 1.7 | Room temp |
| 4 | 2a | 4′-OCH3 | Methyl (CH3) | 84 | 48 | 140 °C reflux |
| 5 | 3a | 2′-CF3 | Methyl (CH3) | 72 | 4 | 140 °C reflux |
Note: These data illustrate the versatility of alkylation conditions for benzimidazole derivatives, which can be adapted for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines during synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Copper oxide or cupric salts for etherification; acetic anhydride or acetyl chloride for acylation
Major Products
The major products formed from these reactions include various intermediates like 4-(4-chlorophenoxy)phenyl and the final benzimidazole derivative with the carboxamide group .
Scientific Research Applications
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate, also known as BML-277 or Chk2 Inhibitor II hydrate, is a highly selective inhibitor of Chk2 kinase and has applications in scientific research, particularly in the study of cellular signaling, apoptosis, and cancer .
Scientific Research Applications
BML-277 is valuable in biological research for dissecting the role of Chk2 in cellular signaling . Studies show that Chk2 Inhibitor II weakly inhibits a panel of 31 other kinases (<25% inhibition at a concentration of 10 μM) and prevents apoptosis of human CD4+ and CD8+ T-cells subjected to ionizing radiation (EC50= 3 μM and 7.6 μM, respectively) .
Apoptosis and Cell Cycle Regulation
BML-277 is used in apoptosis research and the study of cell cycle regulation . It has been shown that the stress-response protein, SIRT1, and the cell cycle checkpoint kinase, CHK2, play critical roles in aging and cancer via the modulation of cellular homeostasis and the maintenance of genomic integrity .
Cancer Research
Due to its role as a Chk2 kinase inhibitor, BML-277 is useful in cancer research, specifically in studying cancer growth inhibitors .
Tyrosine Kinase Inhibition
This compound is also noted for its application as a tyrosine kinase inhibitor .
Chk2 Inhibition
Chk2 Inhibitor II is a checkpoint kinase 2 inhibitor, which controls the p53 response to DNA breaks induced by radiation, leading to apoptosis . Chk2 Inhibitor II shows 1000-fold greater selectivity for the Chk2 serine/threonine kinase than for the Cdk1/B and CK1 kinases (for which IC50= 12 μM and 17 μM, respectively) .
SIRT1 and CHK2 in Cellular Homeostasis
A study investigated the link between SIRT1 and CHK2 pathways, noting their roles in aging and cancer via the modulation of cellular homeostasis and the maintenance of genomic integrity .
ROS Promotes Autophagy
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional analogs of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate, focusing on kinase inhibitors and structural derivatives.
Table 1: Key Comparative Data
| Compound Name | Target | CAS Number | Molecular Weight (Anhydrous) | Supplier | Primary Application |
|---|---|---|---|---|---|
| This compound | CHK2 | 516480-79-8 | 363.80 g/mol | Sigma (C3742) | Cancer research, autophagy studies |
| KU-55933 (ATM inhibitor) | ATM | 587871-26-9 | 401.42 g/mol | Sigma (SML1109) | DNA damage response studies |
| SB 202190 monohydrochloride hydrate | p38 MAPK | 350228-36-3 | 415.81 g/mol* | AldrichCPR | Inflammation research |
| Difenoconazole | Fungal CYP51 | 119446-68-3 | 406.27 g/mol | - | Agricultural fungicide |
*Includes HCl and hydrate components.
Functional Analogs: Kinase Inhibitors
KU-55933 (ATM Inhibitor) Structure: Contains a morpholinyl and thianthrenyl-substituted pyranone core. Mechanism: Inhibits ataxia-telangiectasia mutated (ATM), a kinase upstream of CHK2 in DNA damage signaling. Applications: Used alongside CHK2 inhibitors to dissect ATM/CHK2 pathway interactions, particularly in studies involving radiation-induced DNA damage . Key Difference: Targets ATM rather than CHK2, making it complementary in pathway analysis but distinct in therapeutic targeting .
SB 202190 Monohydrochloride Hydrate (p38 MAPK Inhibitor) Structure: Imidazole derivative with fluorophenyl and pyridyl substituents. Mechanism: Inhibits p38 MAPK, a kinase involved in inflammatory responses and stress signaling. Applications: Contrasts with CHK2 inhibitors in targeting inflammation rather than DNA repair or autophagy pathways .
Structural Analogs: Chlorophenoxy Derivatives
Difenoconazole Structure: Triazole core with 4-chlorophenoxy and methyl-dioxolane groups. Mechanism: Fungal CYP51 inhibitor, disrupting ergosterol biosynthesis. Applications: Agricultural fungicide, demonstrating how chlorophenoxy moieties can be repurposed for non-mammalian targets . Key Difference: Despite structural overlap (chlorophenoxy group), the triazole core shifts its application from kinase inhibition to antifungal activity .
Research Findings and Therapeutic Implications
- CHK2 vs. ATM Inhibitors: Studies using this compound and KU-55933 have elucidated the ATM/CHK2/ULK1 axis in autophagy regulation, highlighting CHK2's role in metabolic stress adaptation .
- Selectivity Profiles : The benzimidazole-based CHK2 inhibitor exhibits higher specificity for CHK2 over related kinases (e.g., ATM or p38), reducing off-target effects in cellular assays .
- Structural Optimization: The chlorophenoxy group enhances solubility and membrane permeability compared to simpler benzimidazole derivatives, a feature absent in KU-55933's rigid pyranone structure .
Biological Activity
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate, commonly referred to as Chk2 Inhibitor II, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H16ClN3O3
- Molecular Weight : 381.8 g/mol
- CAS Number : 516480-79-8
The structure features a benzimidazole core substituted with a chlorophenoxy group, which is critical for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of checkpoint kinase 2 (Chk2). Chk2 is a crucial regulator in the cellular response to DNA damage. By inhibiting Chk2, this compound can enhance apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Inhibition Profile
Research indicates that the compound inhibits Chk2 activity at low nanomolar concentrations, with an IC50 value around 15 nM . This potency suggests a strong potential for use in cancer treatment strategies that target DNA repair pathways .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound. It has shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.85 | Significant growth inhibition |
| A549 | 3.0 | Potent antiproliferative effects |
| HCT116 | 0.64 | Strong inhibition of tumor growth |
These results indicate that the compound may be effective in treating breast and lung cancers, among others .
Antifungal Activity
In addition to its anticancer properties, this compound has exhibited antifungal activity against various species of Candida. This broad-spectrum antifungal effect suggests potential applications in treating fungal infections.
Case Studies
- Study on Cancer Cell Lines :
-
Antifungal Efficacy :
- Another investigation assessed the antifungal properties against Candida albicans. The compound demonstrated notable inhibitory effects, indicating its potential role in managing fungal infections in immunocompromised patients.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | IC50 (nM) | Key Features |
|---|---|---|
| Chk2 Inhibitor II (BML-277) | 15 | Selective Chk2 inhibitor, potent apoptosis inducer |
| Other Chk2 Inhibitors | Varies | Different substituents and varied potencies |
The unique combination of functional groups in this compound contributes to both its antifungal and anticancer activities, distinguishing it from other similar molecules .
Q & A
Q. What are the optimized synthetic routes for 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves condensation of 4-(4-chlorophenoxy)benzaldehyde with 5-carbamoyl-1H-benzimidazole under acidic conditions. Key intermediates (e.g., Schiff bases or cyclized precursors) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using -NMR and -NMR to confirm regioselectivity. Melting points (e.g., 239–242°C for analogous oxazole derivatives ) and HPLC (C18 column, acetonitrile/water mobile phase) can validate purity. Hydrate formation is confirmed by thermogravimetric analysis (TGA) or Karl Fischer titration .
Q. Which analytical techniques are critical for characterizing the compound’s structural and hydration properties?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm the benzimidazole core, chlorophenoxy substituent orientation, and water molecule incorporation in the hydrate .
- FT-IR spectroscopy : Identify N-H stretching (~3200 cm) and carbonyl (C=O, ~1680 cm) vibrations.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability of the hydrate under varying humidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Standardize protocols using a reference inhibitor (e.g., staurosporine) and validate via dose-response curves. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Contradictory solubility data may require reevaluation of solvent systems (e.g., DMSO vs. aqueous buffers) using nephelometry .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting kinase inhibition?
- Methodological Answer :
- Scaffold modification : Replace the chlorophenoxy group with fluorophenyl or trifluoromethylpyridyl moieties to assess electronic effects on binding .
- Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 3POZ) to predict interactions with the ATP-binding pocket. Validate via mutagenesis (e.g., Ala-scanning of key residues) .
- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and correlate logP values (e.g., >3.5 for improved membrane permeability) .
Q. How can polymorph screening be systematically conducted for the hydrate form?
- Methodological Answer :
- Solvent screening : Recrystallize from 10+ solvent systems (e.g., ethanol/water, acetone) under controlled temperature and evaporation rates.
- Differential scanning calorimetry (DSC) : Detect polymorphic transitions (endothermic peaks) and hydrate stability.
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns with simulated data from single-crystal structures .
Q. What mechanistic approaches are used to study drug-resistance mutations affecting this compound’s efficacy?
- Methodological Answer :
- Resistant cell line generation : Expose target cells (e.g., cancer lines) to incremental compound doses over 6–12 months.
- Whole-exome sequencing : Identify acquired mutations in target kinases or efflux pumps (e.g., ABCB1 overexpression).
- Free-energy perturbation (FEP) simulations : Quantify mutation-induced binding energy changes and guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
